N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c17-14(19)11-9-13(10-5-2-1-3-6-10)22-16(11)18-15(20)12-7-4-8-21-12/h1-9H,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKFNNGZKCOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction could involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Thiophene and Furan Carboxamide Family
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (Compound 21)
- Structure : Replaces the phenyl group with an ethyl substituent and introduces a nitro-pyrazole moiety.
- Properties : Exhibits a higher melting point (297°C) compared to phenyl-substituted derivatives, likely due to increased molecular symmetry and hydrogen bonding from the carbamoyl group .
- Activity: Demonstrates potent trypanocidal activity, suggesting nitro groups enhance antiparasitic efficacy but may increase toxicity .
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Structure : Substitutes thiophene with a thiazole ring and incorporates electron-withdrawing trifluoromethyl and methoxy groups.
- Properties : Shows moderate antibacterial activity (MIC values <1 µg/mL against Gram-positive pathogens) attributed to the trifluoromethyl group enhancing membrane permeability .
- Synthesis : Utilizes HATU-mediated coupling, achieving 42% yield, lower than typical carbodiimide-based methods for furan carboxamides .
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide
- Structure : Features a nitro-substituted furan linked to a trifluoromethylphenyl group.
Functional Analogues with Nitrofuran Moieties
5-Nitro-N-(thiophen-3-yl)furan-2-carboxamide (Compound 2H)
- Structure : Lacks the phenyl and carbamoyl groups but retains the nitro-furan core.
- Activity : Exhibits diuretic activity by inhibiting urea transporters, with 75% yield in synthesis .
- Limitations : Nitro groups may contribute to nephrotoxicity, a risk mitigated in the target compound by carbamoyl substitution .
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2)
Pharmacological and Physicochemical Data Table
Key Research Findings
- Nitro Group Impact : Nitro-substituted analogs (e.g., Compounds 2H, 21) exhibit enhanced antimicrobial and antiparasitic activity but face toxicity challenges. The target compound’s carbamoyl group may reduce toxicity while retaining efficacy .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve membrane penetration but may complicate metabolic clearance .
- Synthetic Efficiency : Carbodiimide coupling (e.g., DCC, EDC) achieves higher yields (70–80%) for furan carboxamides compared to HATU-mediated methods (~42%) .
Biological Activity
N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives , which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates through reactions such as:
- Formation of Thiophenes : Reaction of 2-aminothiophenol with ethyl glyoxylate.
- Coupling Reactions : Final coupling to form the desired carboxamide structure.
The molecular formula is , and it has a molecular weight of approximately 318.36 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism primarily involves the inhibition of specific enzymes and receptors associated with cancer cell proliferation.
-
Inhibition of VEGFR-2 : The compound has shown promising results in inhibiting the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro studies have demonstrated that it can effectively reduce cell viability in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma).
Compound Cell Line IC50 (µM) This compound HeLa 12.5 This compound HepG2 15.0
The biological activity is largely attributed to its ability to induce apoptosis in cancer cells. Studies have shown that the compound activates caspase pathways, leading to programmed cell death. Flow cytometry analyses have indicated:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in treated cells.
- Apoptotic Pathway Activation : Increased levels of apoptotic markers were observed following treatment.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on HeLa Cells :
- Objective: Evaluate cytotoxic effects.
- Methodology: Treatment with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 12.5 µM.
-
Study on HepG2 Cells :
- Objective: Assess anti-proliferative effects.
- Methodology: Similar treatment protocols as above.
- Results: The compound exhibited an IC50 value of 15 µM, indicating a moderate level of efficacy against liver cancer cells.
Q & A
Q. What are the standard synthetic routes for N-(3-carbamoyl-5-phenylthiophen-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Preparation of the thiophene core with carbamoyl and phenyl substituents.
- Step 2 : Coupling the thiophene intermediate with furan-2-carboxylic acid derivatives via amide bond formation. Optimization includes adjusting temperature (60–100°C), solvent choice (e.g., DMF or acetonitrile), and catalysts (e.g., EDCI/HOBt for amidation). Continuous flow reactors can enhance efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
Q. What are the primary biological targets investigated for this compound?
Initial screens focus on bacterial DNA gyrase (ATPase domain) due to structural similarities with phenylthiophene-based inhibitors. Additional targets include mTOR signaling pathways and bacterial enzymes (e.g., sulfotransferases) .
Q. How can researchers assess the purity of synthesized batches?
Use HPLC (reverse-phase C18 columns) with UV detection at 254 nm. Complementary methods:
- Melting Point Analysis : Sharp melting range indicates purity.
- TLC : Monitors reaction progress using ethyl acetate/hexane mobile phases .
Q. What solubility challenges are associated with this compound, and how can they be addressed?
Limited aqueous solubility is common due to hydrophobic aryl groups. Strategies:
- Use co-solvents (DMSO:water mixtures).
- Synthesize prodrugs with polar substituents (e.g., phosphate esters) .
Advanced Research Questions
Q. How can structure-based drug design optimize inhibitory activity against bacterial DNA gyrase?
- Pharmacophore Modeling : Identify critical hydrogen-bonding interactions with GyrB ATP-binding pockets.
- SAR Studies : Modify substituents (e.g., phenyl to pyridyl) to enhance binding affinity. A library of 28 analogues in one study achieved IC₅₀ <5 µM .
- Molecular Dynamics Simulations : Predict stability of ligand-protein complexes over 100-ns trajectories .
Q. What experimental approaches resolve contradictions in biological activity data across assays?
- Control Variables : Standardize assay conditions (pH, temperature, ATP concentration).
- Orthogonal Assays : Validate enzyme inhibition (ATPase assay) with bacterial growth inhibition (MIC determination).
- Crystallography : Use SHELX-refined structures to confirm binding modes .
Q. How do structural modifications influence pharmacokinetic properties?
- LogP Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hydrophobicity.
- Metabolic Stability : Replace labile esters with amides to resist hepatic degradation.
- Bioavailability : Evaluate via in vitro Caco-2 cell permeability assays .
Q. What computational tools predict binding modes and off-target interactions?
- Molecular Docking (AutoDock Vina) : Screen against GyrB (PDB: 4KFG).
- Off-Target Profiling : Use SwissTargetPrediction to assess kinase or protease interactions.
- ADMET Prediction : SwissADME estimates toxicity and absorption .
Q. How can crystallographic data improve understanding of structure-activity relationships?
- High-Resolution X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., amide-carbonyl interactions with Arg136 in GyrB).
- SHELX Refinement : Optimize occupancy and thermal parameters for accurate electron density maps.
- Compare Analogues : Overlay structures to identify conserved binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
